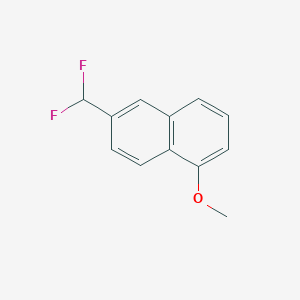

2-(Difluoromethyl)-5-methoxynaphthalene

Descripción

2-(Difluoromethyl)-5-methoxynaphthalene is a fluorinated naphthalene derivative featuring a difluoromethyl (-CF₂H) group at the 2-position and a methoxy (-OCH₃) group at the 5-position. This compound combines the aromatic stability of the naphthalene core with the electronic and steric effects of fluorine and methoxy substituents. Fluorine incorporation is a common strategy in medicinal and agrochemical design due to its ability to modulate bioavailability, metabolic stability, and binding affinity .

Propiedades

Fórmula molecular |

C12H10F2O |

|---|---|

Peso molecular |

208.20 g/mol |

Nombre IUPAC |

6-(difluoromethyl)-1-methoxynaphthalene |

InChI |

InChI=1S/C12H10F2O/c1-15-11-4-2-3-8-7-9(12(13)14)5-6-10(8)11/h2-7,12H,1H3 |

Clave InChI |

SPUKWVZOEUSHIB-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC2=C1C=CC(=C2)C(F)F |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Un método común es la difluorometilación de un derivado del naftaleno utilizando agentes difluorometilantes como TMSCF₂H (trimetilsilil difluorometil) en condiciones libres de metales . Las condiciones de reacción a menudo incluyen el uso de una base como NaHCO₃ y un solvente como acetonitrilo, con la reacción siendo catalizada por luz visible u otros métodos fotoquímicos .

Métodos de producción industrial: La producción industrial de 2-(Difluorometil)-5-metoxinaftaleno puede implicar procesos de difluorometilación a gran escala utilizando reactores de flujo continuo para asegurar una producción eficiente y constante. El uso de reactivos y catalizadores difluorometilantes avanzados puede mejorar el rendimiento y la pureza del producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: 2-(Difluorometil)-5-metoxinaftaleno puede experimentar varias reacciones químicas, incluidas:

Oxidación: El grupo metoxilo se puede oxidar para formar los aldehídos o ácidos carboxílicos correspondientes.

Reducción: El grupo difluorometil se puede reducir a un grupo metil en condiciones específicas.

Reactivos y condiciones comunes:

Oxidación: Se pueden usar reactivos como permanganato de potasio (KMnO₄) u óxido de cromo (CrO₃).

Reducción: Se emplean comúnmente catalizadores como paladio sobre carbono (Pd/C) en presencia de gas hidrógeno (H₂).

Sustitución: Se pueden usar agentes halogenantes como bromo (Br₂) o agentes clorantes como cloruro de tionilo (SOCl₂).

Principales productos formados:

Oxidación: Formación de 2-(Difluorometil)-5-formilnaftaleno o 2-(Difluorometil)-5-carboxinaftaleno.

Reducción: Formación de 2-(Metil)-5-metoxinaftaleno.

Sustitución: Formación de derivados halogenados como 2-(Difluorometil)-5-bromonaftaleno.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis: 2-(Difluoromethyl)-5-methoxynaphthalene serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, particularly those requiring fluorinated components.

- Reactivity Studies: The compound's unique functional groups facilitate various chemical reactions, including electrophilic substitutions and reductions, making it valuable in synthetic organic chemistry.

Biology

- Biological Activity Investigation: Research has shown that this compound exhibits potential biological activities, including antimicrobial and anticancer properties. Its interaction with enzymes and receptors may influence cellular pathways critical for therapeutic effects .

- Mechanisms of Action: The difluoromethoxy group is believed to enhance binding affinities to biological targets compared to non-fluorinated analogs, potentially leading to improved pharmacokinetic properties.

Medicine

- Pharmaceutical Intermediate: The compound is explored as a pharmaceutical intermediate in drug development. Its ability to modulate enzyme activities makes it a candidate for creating new therapeutic agents.

- Potential Therapeutic Applications: Studies suggest that 2-(Difluoromethyl)-5-methoxynaphthalene may have applications in treating infections or cancer due to its demonstrated biological activity .

Industry

- Material Science: Beyond medicinal applications, this compound is used in the production of advanced materials such as liquid crystals and polymers. Its unique properties make it suitable for various industrial applications.

Antibacterial Activity

A study investigated the antibacterial properties of derivatives related to 2-(Difluoromethyl)-5-methoxynaphthalene, demonstrating enhanced activity against specific bacterial strains. The incorporation of difluoromethyl groups was found to significantly improve selectivity towards Mycobacterium smegmatis, indicating potential for developing narrow-spectrum antibiotics .

Anticancer Properties

Research has highlighted the cytotoxic effects of compounds with similar structures against various cancer cell lines. These studies suggest that 2-(Difluoromethyl)-5-methoxynaphthalene may also exhibit similar properties, warranting further investigation into its therapeutic potential.

Mecanismo De Acción

El mecanismo de acción de 2-(Difluorometil)-5-metoxinaftaleno implica su interacción con objetivos y vías moleculares específicos. El grupo difluorometil puede aumentar la lipofilia y la estabilidad metabólica del compuesto, lo que le permite interactuar de manera más efectiva con las membranas biológicas y las enzimas. El grupo metoxilo puede participar en enlaces de hidrógeno y otras interacciones no covalentes, lo que influye en la afinidad de unión y la especificidad del compuesto .

Comparación Con Compuestos Similares

Data Tables

Table 1. Key Properties of Selected Compounds

Table 2. Substituent Effects on Reactivity

| Substituent | Electronic Effect | Impact on Reactivity |

|---|---|---|

| Difluoromethyl (-CF₂H) | Strongly EWG | Deactivates ring; directs meta/para |

| Methoxy (-OCH₃) | EWG/EDG* | Activates ring via resonance (EDG) |

| Methyl (-CH₃) | Weak EDG | Activates ring; directs ortho/para |

*EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group.

Research Findings and Gaps

- Toxicity Data: While methylnaphthalenes are well-studied (), the toxicological profile of 2-(Difluoromethyl)-5-methoxynaphthalene remains unclear. Fluorine’s presence may mitigate some risks (e.g., reduced volatility lowers inhalation exposure) but could introduce novel metabolites requiring further study .

- Synthetic Applications : The compound’s structure suggests utility as a precursor for fluorinated agrochemicals or fluorescent tags, akin to dansyl derivatives ().

Actividad Biológica

2-(Difluoromethyl)-5-methoxynaphthalene is an organic compound that has garnered attention due to its unique structural features and potential biological activities. This compound combines a naphthalene core with a methoxy group and a difluoromethyl substituent, which may enhance its reactivity and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

- Molecular Formula : C12H10F2O

- Molecular Weight : 220.21 g/mol

- IUPAC Name : 2-(Difluoromethyl)-5-methoxynaphthalene

- Canonical SMILES : COc1cccc2c1c(ccc2C(F)F)C

The presence of the difluoromethyl group is significant as it can influence the compound's lipophilicity, stability, and interaction with biological targets.

Antimicrobial Properties

Research indicates that compounds with similar structures to 2-(Difluoromethyl)-5-methoxynaphthalene exhibit notable antimicrobial activities. For instance, studies on difluoromethylated derivatives have shown enhanced antibacterial effects against various strains, including both Gram-positive and Gram-negative bacteria. A particular study highlighted that the difluoromethyl moiety significantly improved the activity against Mycobacterium smegmatis, suggesting potential for developing narrow-spectrum antibiotics targeting Mycobacterium tuberculosis .

The specific mechanisms through which 2-(Difluoromethyl)-5-methoxynaphthalene exerts its biological effects are still under investigation. Preliminary findings suggest that it may interact with cellular enzymes or receptors critical for various biological functions. The unique combination of functional groups in this compound might facilitate such interactions, leading to altered enzyme activity or receptor modulation .

Case Studies

- Antibacterial Activity :

- Cytotoxicity Assessment :

-

Fluorinated Compounds in Drug Design :

- The incorporation of fluorinated groups like difluoromethyl has been recognized as a strategy to enhance the pharmacological profiles of drugs. Structural modifications in compounds similar to 2-(Difluoromethyl)-5-methoxynaphthalene have led to improved bioavailability and selectivity towards biological targets .

Comparative Analysis of Similar Compounds

| Compound Name | Structure Type | Notable Activity | MIC (µg/mL) | Cytotoxicity |

|---|---|---|---|---|

| 2-(Difluoromethyl)-5-methoxynaphthalene | Aromatic Hydrocarbon | Antibacterial against M. smegmatis | 8 | Low |

| N-Isopropylamide derivative | Amide | Antibacterial against M. smegmatis | 8 | Negligible |

| Isoferulic acid amide | Amide | Moderate activity against Gram-negatives | Not specified | Moderate |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.